N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
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Overview
Description
N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a phthalimide moiety, and a dimethoxyphenyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the dimethoxyphenyl group, and the coupling with the phthalimide moiety. Common synthetic routes may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Coupling with Phthalimide Moiety: This can be done using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through pathways such as apoptosis or ferroptosis.
Properties
Molecular Formula |
C29H24N2O7 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-4-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C29H24N2O7/c1-36-17-13-14-22(37-2)21(16-17)26(33)27-25(20-10-5-6-11-23(20)38-27)30-24(32)12-7-15-31-28(34)18-8-3-4-9-19(18)29(31)35/h3-6,8-11,13-14,16H,7,12,15H2,1-2H3,(H,30,32) |
InChI Key |
NGIWCACBACJACX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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